

Application Notes and Protocols for GSK621 In Vivo Studies in Mouse Models

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Compound of Interest

Compound Name: GSK621

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Introduction

GSK621 is a potent and specific activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can influence a range of downstream cellular processes, including metabolism, cell growth, and survival.[1] In preclinical studies, **GSK621** has demonstrated significant anti-tumor activity in various cancer models, primarily through the induction of autophagy and apoptosis.[3][4] These application notes provide a comprehensive overview of the in vivo use of **GSK621** in mouse models, including recommended dosages, administration protocols, and the underlying mechanism of action.

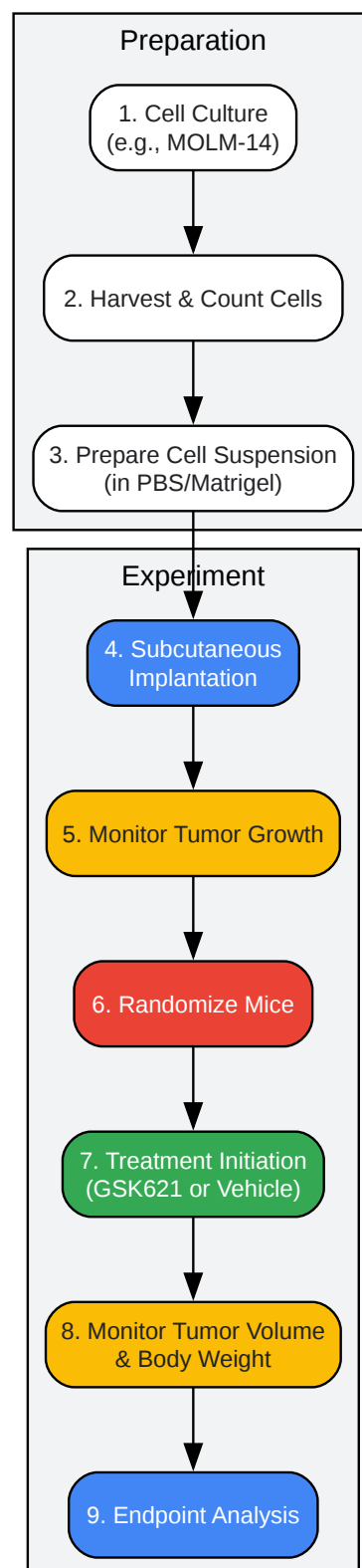
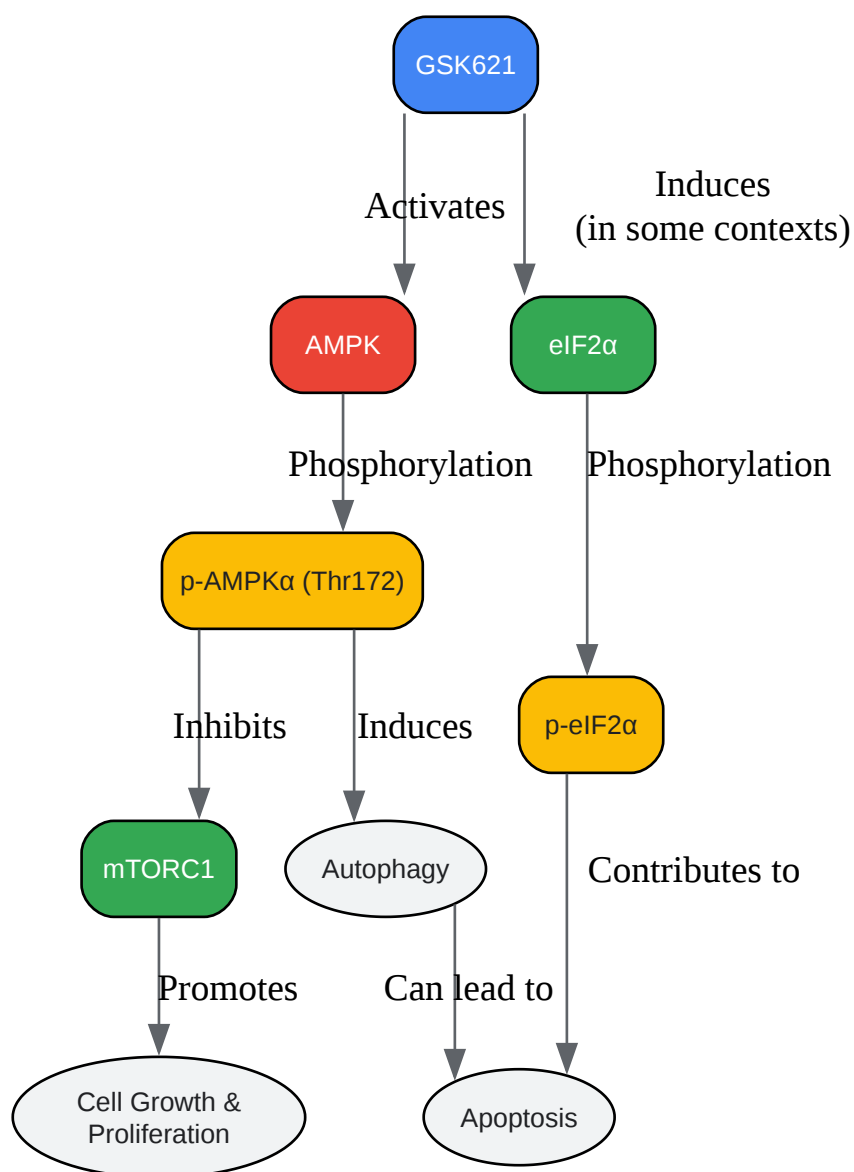
Mechanism of Action

GSK621 functions as a direct activator of AMPK. Its mechanism involves the phosphorylation of the alpha subunit of AMPK at the Threonine-172 residue (AMPK α T172), a critical step for its activation. Once activated, AMPK phosphorylates downstream targets to regulate cellular metabolism and inhibit cell growth. Key downstream effects observed with **GSK621** treatment include:

- **Inhibition of mTORC1 Signaling:** Activated AMPK can phosphorylate and inhibit key components of the mTORC1 pathway, a central regulator of cell growth and proliferation.

- Induction of Autophagy: **GSK621** treatment has been shown to induce autophagy, a cellular process of self-degradation of cellular components, which can contribute to cell death in cancer cells. This is mediated in part by the phosphorylation of ULK1 at Serine-555 by activated AMPK.
- Induction of Apoptosis: **GSK621** can trigger programmed cell death, or apoptosis, in cancer cells.
- eIF2 α Phosphorylation: In some cellular contexts, particularly in acute myeloid leukemia (AML), the cytotoxic effects of **GSK621** involve the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α), a key regulator of protein synthesis under cellular stress.

The following diagram illustrates the primary signaling pathway of **GSK621**.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMPK activation by GSK621 inhibits human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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